2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15966786
InChI: InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile

CAS No.:

Cat. No.: VC15966786

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile
Standard InChI InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3
Standard InChI Key BOFKGTNJQGTEAA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=CC=C2OC)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic system with inherent aromaticity and π-conjugation. In 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile, substitutions at the 2-, 4-, and 8-positions introduce steric and electronic modifications:

  • 8-Methoxy group: The electron-donating methoxy (–OCH₃) group enhances the electron density of the aromatic system, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

  • 4-Methyl group: A methyl (–CH₃) substituent at the 4-position contributes to hydrophobic interactions and may stabilize certain tautomeric forms of the quinoline ring .

  • 2-Acetonitrile moiety: The nitrile (–CN) group at the 2-position introduces polarity and serves as a potential site for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Predicted Physicochemical Parameters

While experimental data for this specific compound are scarce, computational models and analog-based extrapolations suggest the following properties:

  • Molecular weight: 228.28 g/mol (calculated from the formula C₁₄H₁₃N₂O).

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: The pyridinic nitrogen in the quinoline core likely has a pKa ≈ 4.5–5.0, while the methoxy group remains non-ionizable under physiological conditions .

Table 1: Comparative Physicochemical Properties of Quinoline Derivatives

CompoundMolecular Weight (g/mol)LogPpKa (Pyridinic N)
8-Methoxy-2-methylquinolin-4-ol189.211.84.55
6-Methoxy-4-methylquinoline187.242.34.8
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile228.282.34.9

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile likely involves sequential functionalization of the quinoline core:

  • Quinoline ring formation: Skraup or Doebner-von Miller reactions could assemble the bicyclic system from aniline derivatives .

  • Electrophilic substitution: Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

  • Cyanomethylation: A Vilsmeier-Haack-type reaction or nucleophilic displacement installs the acetonitrile group at the 2-position .

Key Reaction Steps

Copper-catalyzed domino reactions, as demonstrated in related quinoline syntheses, offer a potential route :

  • Cyclization: Aryl amines react with alkynes under Cu(II) catalysis to form the quinoline backbone.

  • Functionalization: Sequential methoxylation and methylation are achieved using methylating agents (e.g., MeI) in the presence of base.

  • Nitrile installation: Knoevenagel condensation with cyanoacetate derivatives introduces the acetonitrile moiety.

Scheme 1: Proposed Synthetic Route

Aniline derivativeCu(II), alkyneQuinoline intermediateMeO,MeI8-Methoxy-4-methylquinolineCyanoacetateTarget compound\text{Aniline derivative} \xrightarrow{\text{Cu(II), alkyne}} \text{Quinoline intermediate} \xrightarrow{\text{MeO}^-, \text{MeI}} \text{8-Methoxy-4-methylquinoline} \xrightarrow{\text{Cyanoacetate}} \text{Target compound}

Biological Activity and Mechanism

Anticancer Activity

Bromodomain and extraterminal (BET) protein inhibitors containing quinoline moieties, such as those reported in , demonstrate low nanomolar IC₅₀ values in leukemia cell lines. While direct data on 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile are unavailable, its structural similarity to BET inhibitors suggests potential interaction with the BRD4 BD1/BD2 domains, possibly disrupting oncogenic transcription.

Applications in Materials Science

Organic Semiconductors

The extended π-system of the quinoline core, combined with electron-withdrawing nitrile groups, makes this compound a candidate for n-type organic semiconductors. Theoretical calculations predict an electron mobility of 0.15–0.3 cm²/V·s, comparable to cyanated pentacene derivatives .

Metal-Organic Frameworks (MOFs)

As a bridging ligand, the nitrile group could coordinate to metal centers (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Preliminary studies on analogous quinolines show surface areas exceeding 800 m²/g, suitable for gas storage applications .

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